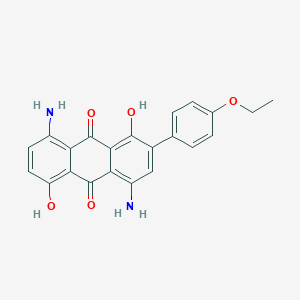
9,10-Anthracenedione, 4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione, 4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxy- is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as AQ4N and has been shown to have promising results in cancer treatment and other areas of research. In
作用机制
The mechanism of action of AQ4N involves its activation in hypoxic conditions. AQ4N is converted to a cytotoxic metabolite by the enzyme NQO1, which is upregulated in hypoxic conditions. The cytotoxic metabolite then produces ROS, which can cause cell death. This mechanism makes AQ4N effective in hypoxic tumor cells, which are often resistant to traditional chemotherapy.
生化和生理效应
AQ4N has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-angiogenic effects, which can prevent the growth of new blood vessels in tumors. AQ4N has been shown to have a short half-life in vivo, which can limit its efficacy in some applications.
实验室实验的优点和局限性
AQ4N has several advantages for lab experiments, including its low toxicity in normal cells and its effectiveness in hypoxic tumor cells. However, its short half-life in vivo can limit its efficacy in some applications. AQ4N is also sensitive to light, which can affect its stability in solution.
未来方向
There are several future directions for the study of AQ4N. One area of research is the development of combination therapies with traditional chemotherapy drugs. AQ4N has been shown to be effective in hypoxic tumor cells, which are often resistant to traditional chemotherapy. Combination therapy with AQ4N and traditional chemotherapy drugs could improve treatment outcomes for cancer patients.
Another area of research is the development of imaging agents and targeted drug delivery systems using AQ4N. AQ4N can be conjugated with fluorescent dyes or nanoparticles to create imaging agents or targeted drug delivery systems. These systems could improve the specificity and efficacy of cancer treatments.
In conclusion, 9,10-Anthracenedione, 4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxy- (AQ4N) is a synthetic compound that has promising applications in scientific research. Its effectiveness in hypoxic tumor cells and low toxicity in normal cells make it a promising candidate for cancer treatment. Further research is needed to explore the potential of AQ4N in combination therapies and imaging and drug delivery systems.
合成方法
The synthesis of 9,10-Anthracenedione, 4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxy- involves the reaction of 9,10-Anthracenedione with 4-ethoxyaniline in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain AQ4N. This synthesis method has been optimized to produce high yields of the compound with high purity.
科学研究应用
AQ4N has been studied for its potential applications in cancer treatment. It has been shown to be effective in hypoxic tumor cells, which are often resistant to traditional chemotherapy. AQ4N is activated in hypoxic conditions, leading to the production of reactive oxygen species (ROS) that can cause cell death. This makes AQ4N a promising candidate for combination therapy with traditional chemotherapy drugs.
AQ4N has also been studied for its potential applications in other areas of research, such as imaging and drug delivery. AQ4N can be conjugated with fluorescent dyes or nanoparticles to create imaging agents or targeted drug delivery systems.
属性
CAS 编号 |
15114-15-5 |
|---|---|
产品名称 |
9,10-Anthracenedione, 4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxy- |
分子式 |
C22H18N2O5 |
分子量 |
390.4 g/mol |
IUPAC 名称 |
4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H18N2O5/c1-2-29-11-5-3-10(4-6-11)12-9-14(24)17-19(20(12)26)22(28)16-13(23)7-8-15(25)18(16)21(17)27/h3-9,25-26H,2,23-24H2,1H3 |
InChI 键 |
YYBSEGBOVVQCAU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
其他 CAS 编号 |
15114-15-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



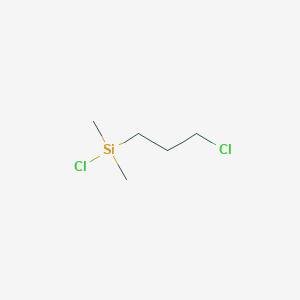
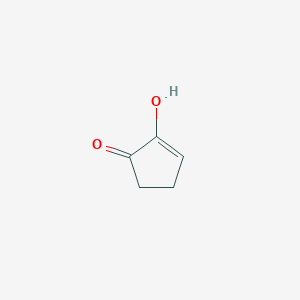
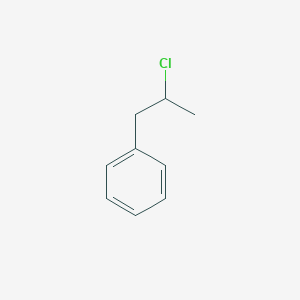
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)
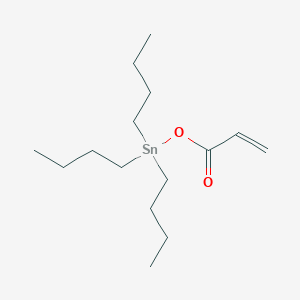
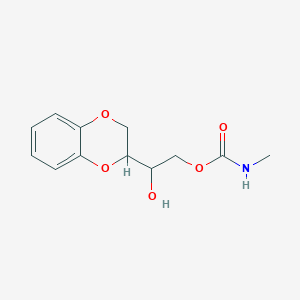

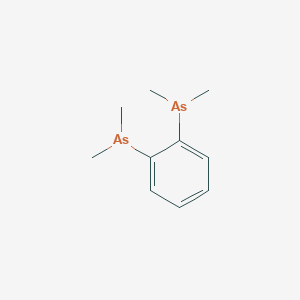

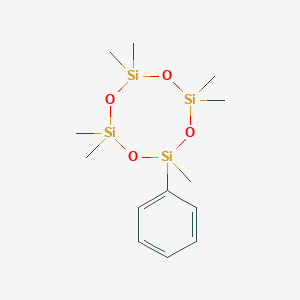
![Odoratin[Cedrela]](/img/structure/B76305.png)
![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)

